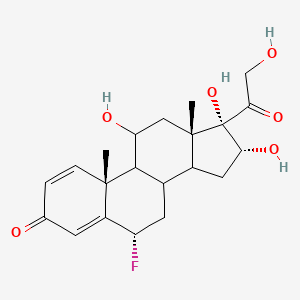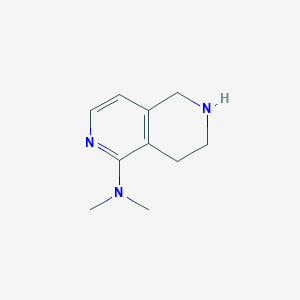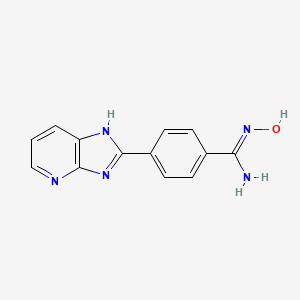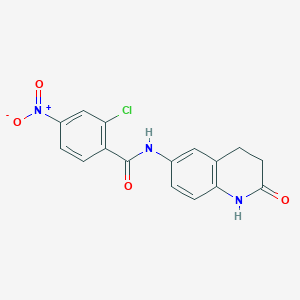
6α-Fluor-16α-Hydroxy-Prednisolon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6a-Fluoro-16a-Hydroxyprednisolone is a synthetic glucocorticoid derived from prednisolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Wissenschaftliche Forschungsanwendungen
6a-Fluoro-16a-Hydroxyprednisolone has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glucocorticoid synthesis and reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Applied in the treatment of inflammatory and autoimmune diseases due to its potent anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
Target of Action
6a-Fluoro-16a-Hydroxyprednisolone is a synthetic form of prednisolone, a glucocorticoid hormone that regulates the immune system, inflammation, and metabolism in mammals. The primary targets of this compound are the glucocorticoid receptors, which are found in almost every cell in the body .
Mode of Action
The compound binds to the glucocorticoid receptor, leading to changes in gene expression that result in multiple downstream effects over hours to days . The short-term effects of corticosteroids like 6a-Fluoro-16a-Hydroxyprednisolone include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Pharmacokinetics
These properties can impact the bioavailability of the compound, and individual variability in these processes can lead to differences in response to treatment .
Result of Action
The molecular and cellular effects of 6a-Fluoro-16a-Hydroxyprednisolone’s action are broad due to the wide distribution of glucocorticoid receptors in the body. The compound’s anti-inflammatory and immunosuppressive effects can lead to a reduction in symptoms in various conditions, such as rheumatoid arthritis and skin diseases .
Action Environment
The action, efficacy, and stability of 6a-Fluoro-16a-Hydroxyprednisolone can be influenced by various environmental factors. For example, the pH and temperature conditions can affect the bioconversion of hydrocortisone into 6a-Fluoro-16a-Hydroxyprednisolone . Additionally, the presence of other substances, such as other medications or substances in the body, can potentially interact with the compound and affect its action .
Biochemische Analyse
Cellular Effects
The cellular effects of 6a-Fluoro-16a-Hydroxyprednisolone are not well documented. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6a-Fluoro-16a-Hydroxyprednisolone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of 6a-Fluoro-16a-Hydroxyprednisolone in laboratory settings are not well documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of 6a-Fluoro-16a-Hydroxyprednisolone vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that 6a-Fluoro-16a-Hydroxyprednisolone is involved in are not fully understood. It is known to interact with various enzymes or cofactors
Transport and Distribution
The transport and distribution of 6a-Fluoro-16a-Hydroxyprednisolone within cells and tissues are complex processes that involve various transporters or binding proteins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6a-Fluoro-16a-Hydroxyprednisolone typically involves the starting material 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione-21-acetate. The process includes several key steps:
Oxidation: The starting material undergoes oxidation to introduce the necessary functional groups.
Bromo-hydroxylation: This step involves the addition of bromine and hydroxyl groups to the molecule.
Debromination: The bromine atoms are removed to yield the desired hydroxylated product.
Alcoholysis: The final step involves the conversion of the intermediate into 6a-Fluoro-16a-Hydroxyprednisolone through alcoholysis
Industrial Production Methods: The industrial production of 6a-Fluoro-16a-Hydroxyprednisolone follows similar synthetic routes but is optimized for large-scale manufacturing. The process is designed to be efficient, cost-effective, and capable of producing high-purity products. Key considerations include controlling reaction conditions to minimize impurities and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions: 6a-Fluoro-16a-Hydroxyprednisolone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial oxidation step.
Bromine: Utilized in the bromo-hydroxylation step.
Alcohols: Employed in the final alcoholysis step.
Major Products: The primary product of these reactions is 6a-Fluoro-16a-Hydroxyprednisolone, with potential by-products depending on the specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Prednisolone: The parent compound from which 6a-Fluoro-16a-Hydroxyprednisolone is derived.
Triamcinolone Acetonide: Another glucocorticoid with similar anti-inflammatory properties.
Budesonide: A glucocorticoid used in the treatment of asthma and inflammatory bowel disease
Uniqueness: 6a-Fluoro-16a-Hydroxyprednisolone is unique due to the presence of the fluorine atom at the 6a position and the hydroxyl group at the 16a position. These modifications enhance its potency and specificity compared to other glucocorticoids .
Eigenschaften
IUPAC Name |
(6S,10R,13S,16R,17S)-6-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO6/c1-19-4-3-10(24)5-13(19)14(22)6-11-12-7-16(26)21(28,17(27)9-23)20(12,2)8-15(25)18(11)19/h3-5,11-12,14-16,18,23,25-26,28H,6-9H2,1-2H3/t11?,12?,14-,15?,16+,18?,19-,20-,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGYFBGWHJHTPU-LEQUGDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CC(C4=CC(=O)C=CC34C)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(C3C(C1C[C@H]([C@@]2(C(=O)CO)O)O)C[C@@H](C4=CC(=O)C=C[C@]34C)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-(5-cyclopropylisoxazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2423009.png)
![2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2423011.png)
![1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine](/img/structure/B2423013.png)
![[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2423014.png)
![1-(2-(dimethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2423015.png)
![{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/new.no-structure.jpg)





![11-imino-N-(4-(trifluoromethyl)phenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2423027.png)
![4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine](/img/structure/B2423028.png)
![4-Methyl-5-{[(3-methylbenzoyl)oxy]ethanimidoyl}-2-phenyl-1,3-thiazole](/img/structure/B2423031.png)
